An In-Depth Technical Guide to the Synthesis and Characterization of 2-Butynyl p-Toluenesulfonate
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Butynyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-butynyl p-toluenesulfonate (also known as 2-butynyl 4-methylbenzenesulfonate). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, due to the presence of a reactive terminal alkyne and a good leaving group (tosylate).[1] This document outlines the key physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data.
Introduction
2-Butynyl p-toluenesulfonate is a bifunctional molecule featuring a terminal alkyne and a tosylate group. The alkyne moiety allows for a variety of coupling reactions, such as click chemistry and Sonogashira coupling, enabling the introduction of the butynyl group into more complex molecular architectures. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. These properties make 2-butynyl p-toluenesulfonate a versatile building block in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 2-butynyl p-toluenesulfonate is presented in Table 1.
Table 1: Physicochemical Properties of 2-Butynyl p-Toluenesulfonate
| Property | Value | Reference(s) |
| CAS Number | 56563-37-2 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃S | [3][4] |
| Molecular Weight | 224.28 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 47-51 °C | |
| Boiling Point | 355.2 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | > 110 °C (> 230 °F) | |
| Purity | ≥96% |
Synthesis of 2-Butynyl p-Toluenesulfonate
The synthesis of 2-butynyl p-toluenesulfonate is typically achieved through the tosylation of 2-butyn-1-ol (B121050). This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.[5]
General Reaction Scheme
Caption: Synthesis of 2-Butynyl p-Toluenesulfonate.
Experimental Protocol
This protocol is a generalized procedure based on common methods for the tosylation of alcohols.[5]
Materials:
-
2-Butyn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add anhydrous pyridine (1.2-1.5 eq) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-butynyl p-toluenesulfonate by recrystallization (e.g., from a mixture of ether and hexanes) or column chromatography on silica (B1680970) gel.
Characterization Data
Table 2: Characterization Data for 3-Butynyl p-Toluenesulfonate
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (d, J = 8.0 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 4.08 (t, J = 7.1 Hz, 2H), 2.53 (dt, J = 7.1, 2.6 Hz, 2H), 2.43 (s, 3H), 1.95 (t, J = 2.6 Hz, 1H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 132.7, 129.9, 127.9, 78.3, 70.7, 67.4, 21.6, 19.4 | [6] |
| IR (neat) | 3290, 2962, 2919, 1598, 1359, 1190, 1176, 980, 904, 815 cm⁻¹ | [6] |
| Mass Spec. (ESI) | m/z 247.0399 [M+Na]⁺ | [6] |
Experimental Workflow and Logic
The overall process for the synthesis and characterization of 2-butynyl p-toluenesulfonate follows a logical progression from starting materials to a purified and verified product.
References
- 1. 2-Butynyl p-Toluenesulfonate [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2-butynyl p-toluenesulfonate (C11H12O3S) [pubchemlite.lcsb.uni.lu]
- 5. BJOC - Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [beilstein-journals.org]
- 6. 3-Butynyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
